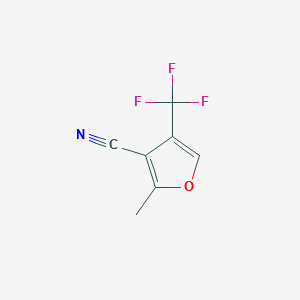
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a chemical compound with the molecular formula C7H4F3NO . It has a molecular weight of 175.11 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is 1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Furans
A study by Zhang et al. (2015) in Organic Letters highlights the use of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile in synthesizing 2,3,5-trisubstituted furans. This process involves coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds. The method offers good to high yields and excellent functional group compatibility, making it a valuable approach in furan synthesis (Zhang, Dai, Wu, & Cao, 2015).
Photochemical Isomerization Studies
Research by d'Auria (2000) in The Journal of Organic Chemistry investigates the photochemical isomerization of furan derivatives, including 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This study provides insights into the behavior of furan derivatives under irradiation, contributing to the understanding of their photochemical properties (d'Auria, 2000).
Diels-Alder Reaction Studies
A study by Griffith et al. (2006) in the Journal of the American Chemical Society explores the unique reactivity of difluorinated alkenoates with furan and substituted furans in a tin(IV) catalyst environment. The study, which includes compounds similar to 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile, reveals significant insights into the mechanism of furan Diels-Alder reactions (Griffith, Hillier, Moralee, Percy, Roig, & Vincent, 2006).
Base-Mediated Synthesis of Furans
Wang et al. (2019) in The Journal of Organic Chemistry describe a base-mediated method for synthesizing 2-trifluoromethylated furans and dihydrofuranols from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone. This research is relevant for compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile and demonstrates the versatility in furan compound synthesis (Wang, Chen, Wu, Wen, & Weng, 2019).
Novel Synthesis Methods
Zhang et al. (2007) in Tetrahedron Letters discuss a novel synthesis method for trifluoroprop-1-en-2-yl-substituted furans, which could be extended to the synthesis of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This research offers a new approach to synthesize furan derivatives (Zhang, Zhao, & Lu, 2007).
Safety and Hazards
The safety data sheet for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate safety measures, including the use of personal protective equipment .
Eigenschaften
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUZLYTXJFPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

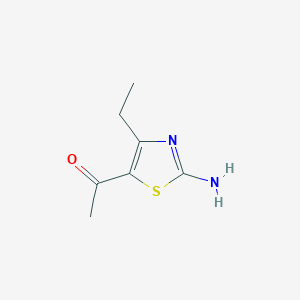
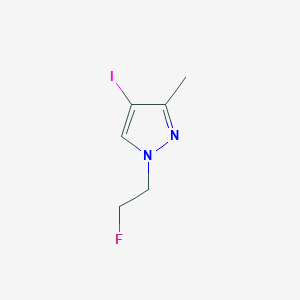

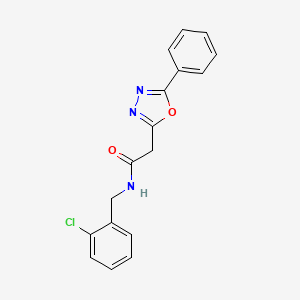
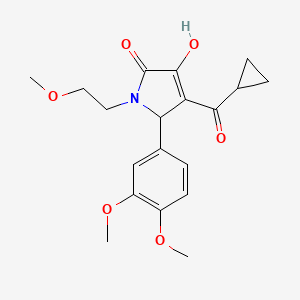
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)
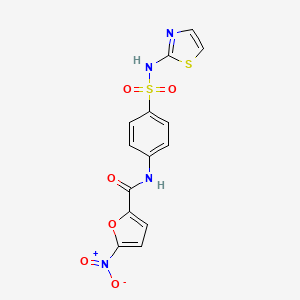
![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)

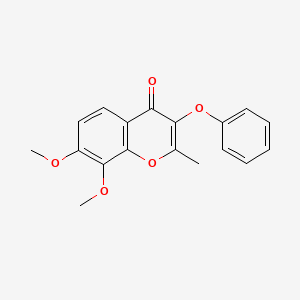
![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)